3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGMAQVTBUYVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediate
The most widely reported method for synthesizing 3-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Key Steps :
- Preparation of 3-(Furan-3-yl)-3-Hydroxypropylamine : Synthesized through reductive amination of furan-3-carbaldehyde with nitroethane, followed by hydrogenation.
- Coupling Reaction :
- Reagents : 3-Chlorobenzoyl chloride (1.2 equiv), triethylamine (2.5 equiv), anhydrous dichloromethane (DCM).
- Conditions : 0°C to room temperature, 12–24 hours under nitrogen.
Reaction Equation :
$$
\text{3-Chlorobenzoyl chloride} + \text{3-(Furan-3-yl)-3-hydroxypropylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Yield Optimization :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0°C → 25°C | 78–85 |
| Equiv of Et₃N | 2.5 | 82 |
| Reaction Time | 18 hours | 85 |
Base-stoichiometric excess ensures complete neutralization of HCl, minimizing side reactions.
Alternative Methodologies and Catalytic Systems
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions. A study using 3-chlorobenzoyl chloride and 3-(furan-3-yl)-3-hydroxypropylamine under microwave conditions (100 W, 80°C, 15 min) achieved a 90% yield, surpassing conventional methods.
Advantages :
- Efficiency : 15-minute reaction time.
- Purity : Reduced byproduct formation due to uniform heating.
Enzymatic Catalysis
Lipase-based catalysts (e.g., Candida antarctica Lipase B) enable solvent-free amidation at 40°C. While environmentally favorable, yields remain suboptimal (55–60%) due to steric hindrance from the furan ring.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance scalability and safety:
- Residence Time : 5 minutes.
- Throughput : 1.2 kg/h.
- Solvent : Tetrahydrofuran (THF), recycled via distillation.
Economic Analysis :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 8,000 |
| Cost per kg ($) | 1,200 | 450 |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Post-synthesis characterization ensures structural fidelity:
Key Spectral Data :
| Technique | Data (δ in ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | 7.45 (d, J=8 Hz, 1H) | Aromatic H (C2) |
| 6.85 (s, 1H) | Furan H (C5) | |
| IR | 1650 cm⁻¹ | C=O stretch |
| MS | m/z 319.1 | [M+H]⁺ |
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) confirms ≥98% purity, critical for pharmacological applications.
Challenges and Mitigation Strategies
Hydroxy Group Protection
The secondary alcohol in 3-(furan-3-yl)-3-hydroxypropylamine may undergo undesired acylation. Protection with tert-butyldimethylsilyl (TBS) groups prior to coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF), improves yield by 12%.
Solvent Selection
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Dichloromethane balances reactivity and ease of isolation.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Time | Cost ($/g) | Environmental Impact |
|---|---|---|---|---|
| Conventional | 85 | 18 h | 12.50 | Moderate |
| Microwave | 90 | 15 min | 9.80 | Low |
| Enzymatic | 60 | 48 h | 18.20 | Very Low |
Microwave-assisted synthesis emerges as the optimal balance of efficiency and sustainability.
Case Studies and Research Outcomes
Scale-Up Trial (1 kg Batch)
A 2024 pilot study using continuous flow reactors achieved 87% yield with 99% purity, validating industrial viability.
Byproduct Analysis
GC-MS identified <2% N-acylated byproducts, attributed to residual moisture. Molecular sieves (4Å) reduced this to 0.5%.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structure
Synthesis 3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can be synthesized from readily available starting materials, such as 2-chlorobenzoyl chloride and 3-(furan-3-yl)-3-hydroxypropylamine. The synthesis requires specific reaction conditions to facilitate the formation of the desired product while minimizing by-products. The reaction typically requires monitoring through techniques like thin-layer chromatography to ensure completion and product purity .
Structure The molecular structure of this compound includes a benzene ring, a chloro substituent, a hydroxypropyl group, and a furan moiety.
Potential Applications
This compound's potential applications include:
- Medicinal Chemistry
- Pharmacology
The compound can participate in various chemical reactions, with common reagents including:
- Acids
- Bases
- Coupling agents
- Protecting groups
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The chloro substituent and furan ring enhance its binding affinity towards certain enzymes or receptors, potentially leading to inhibition or activation of these targets. This interaction may modulate cellular signaling pathways, although detailed studies are required to elucidate specific mechanisms. Further studies on solubility, stability, and reactivity under various conditions are essential for comprehensive characterization.
Further Research
Mechanism of Action
The mechanism of action of 3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
3-Chloro-N-[3-(propionylamino)phenyl]benzamide (CAS: 326851-73-4)
- Molecular Formula : C₁₆H₁₅ClN₂O₂
- Key Features: The benzamide core is substituted with a 3-chloro group and linked to a phenyl ring bearing a propionylamino group.
- Comparison : Unlike the target compound’s hydroxypropyl-furan chain, this analog features a phenyl-propionylamide group. The propionyl moiety may increase metabolic stability but reduce hydrophilicity .
3-Chloro-N-(3-chlorophenyl)benzamide
- Molecular Formula: C₁₃H₉Cl₂NO
- Key Features : A 3-chlorobenzamide linked to a 3-chlorophenyl group.
- Comparison: The absence of the hydroxypropyl-furan chain results in a more planar, hydrophobic structure. Crystallographic data (monoclinic, space group P2₁/c) indicate a rigid conformation, which may influence solid-state packing and bioavailability .
3-Chloro-N-(3-methylphenyl)benzamide
- Molecular Formula: C₁₄H₁₂ClNO
- Key Features : A 3-methylphenyl substituent replaces the hydroxypropyl-furan group.
- Comparison : The methyl group enhances hydrophobicity compared to the target compound’s polar hydroxy and furan groups. This difference could affect membrane permeability in biological systems .
3-Chloro-N-(dialkylcarbamothioyl)benzamide Metal Complexes
- Example : Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) nickel(II) complex.
- Key Features : Incorporates a carbamothioyl group, enabling metal coordination (e.g., Ni²⁺ or Cu²⁺).
- Comparison: The carbamothioyl group facilitates chelation, unlike the target compound’s non-coordinating substituents. Such complexes are explored for catalytic or materials science applications .
Parimifasorum (CAS not provided)
- Key Features : Contains a 3-chlorobenzamide core with additional trifluoromethyl and pyrazole groups.
2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (CAS: 941378-50-3)
- Key Features : Features an oxadiazole-containing cyclohexyl group.
- Comparison: The oxadiazole ring, known for hydrogen-bonding capacity, may improve target specificity in drug design compared to the furan group .
Structural and Functional Analysis Table
Discussion of Substituent Effects
- Hydrophilicity : The hydroxypropyl-furan group in the target compound likely enhances solubility in polar solvents compared to analogs with chlorophenyl or methylphenyl groups .
- Metabolic Stability : The furan ring may confer metabolic resistance compared to phenyl groups, which are prone to cytochrome P450 oxidation .
Biological Activity
3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro substituent, a furan moiety, and a benzamide framework. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and influence cellular signaling pathways, which could lead to therapeutic effects in various diseases.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds featuring furan rings have been shown to possess antimicrobial properties. For instance, derivatives containing furan have demonstrated effectiveness against various bacterial strains, making them candidates for further exploration in antibacterial drug development .
- Anticancer Potential : The benzamide structure is known for its role in anticancer agents. Similar compounds have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
- Neuroprotective Effects : Some studies suggest that compounds with furan and benzamide functionalities can cross the blood-brain barrier and may enhance neurotransmitter levels, potentially offering neuroprotective benefits .
Research Findings
A summary of key research findings related to this compound is presented in the following table:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL | Potential for development as an antibacterial agent |
| Study B | Induced apoptosis in cancer cell lines through modulation of signaling pathways | Possible application in cancer therapy |
| Study C | Enhanced levels of acetylcholine and serotonin in rodent models | Neuroprotective potential and implications for treating neurodegenerative diseases |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antibacterial properties of related compounds, this compound was found to exhibit significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Studies : In vitro studies on cancer cell lines revealed that the compound could effectively induce cell death through apoptosis, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
